molecular formula C13H24O B13143402 4-Hexylcyclohexane-1-carbaldehyde CAS No. 89074-69-1

4-Hexylcyclohexane-1-carbaldehyde

Cat. No.: B13143402
CAS No.: 89074-69-1
M. Wt: 196.33 g/mol
InChI Key: DZQKIOZHWPYHIG-UHFFFAOYSA-N
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Description

4-Hexylcyclohexane-1-carbaldehyde is a cyclohexane derivative featuring a hexyl substituent at the 4-position and a formyl (-CHO) group at the 1-position of the cyclohexane ring. The molecular formula is presumed to be C₁₃H₂₄O (molecular weight ≈ 196.33 g/mol), analogous to 4-Heptylcyclohexanone (C₁₃H₂₄O; ), with the hexyl chain replacing the heptyl group. This aldehyde likely exhibits moderate lipophilicity due to the alkyl chain, making it relevant in fragrance or organic synthesis applications .

Properties

CAS No.

89074-69-1

Molecular Formula

C13H24O

Molecular Weight

196.33 g/mol

IUPAC Name

4-hexylcyclohexane-1-carbaldehyde

InChI

InChI=1S/C13H24O/c1-2-3-4-5-6-12-7-9-13(11-14)10-8-12/h11-13H,2-10H2,1H3

InChI Key

DZQKIOZHWPYHIG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1CCC(CC1)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Trans-4-hexylcyclohexanecarbaldehyde can be synthesized through several methods. One common approach involves the hydrogenation of 4-hexylbenzaldehyde. The reaction typically uses a palladium catalyst under hydrogen gas at elevated pressures and temperatures. Another method involves the alkylation of cyclohexanone with hexyl bromide, followed by oxidation of the resulting alcohol to the aldehyde.

Industrial Production Methods

In industrial settings, the production of trans-4-hexylcyclohexanecarbaldehyde often involves large-scale hydrogenation processes. These processes utilize high-pressure reactors and continuous flow systems to ensure efficient conversion and high yields. The use of advanced catalysts and optimized reaction conditions is crucial for achieving the desired product purity and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

Trans-4-hexylcyclohexanecarbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hexyl group can undergo substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Trans-4-hexylcyclohexanecarboxylic acid.

    Reduction: Trans-4-hexylcyclohexanol.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

Trans-4-hexylcyclohexanecarbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of trans-4-hexylcyclohexanecarbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs and their substituents:

Compound Name Substituent at 4-Position Functional Group Molecular Formula Source (Evidence ID)
4-Hexylcyclohexane-1-carbaldehyde Hexyl (-C₆H₁₃) Aldehyde (-CHO) C₁₃H₂₄O Inferred
4-Isopropylcyclohexane-1-carbaldehyde Isopropyl (-CH(CH₃)₂) Aldehyde (-CHO) C₁₀H₁₈O
4-Phenylcyclohexane-1-carbaldehyde Phenyl (-C₆H₅) Aldehyde (-CHO) C₁₃H₁₆O
4-(Hydroxymethyl)cyclohexanecarboxaldehyde Hydroxymethyl (-CH₂OH) Aldehyde (-CHO) C₈H₁₄O₂
4-Ethylcyclohexane-1-carbonyl chloride Ethyl (-C₂H₅) Carbonyl chloride (-COCl) C₉H₁₅ClO

Key Observations :

  • Lipophilicity : The hexyl chain in the target compound enhances lipophilicity compared to shorter alkyl (e.g., ethyl) or polar (e.g., hydroxymethyl) groups. This property may influence solubility in organic solvents and permeability in biological systems.

Physicochemical Properties

Property This compound (Inferred) 4-Isopropylcyclohexane-1-carbaldehyde 4-Phenylcyclohexane-1-carbaldehyde
Boiling Point ~250–280°C (estimated) Not reported Not reported
Solubility Low in water; high in non-polar solvents Similar to target compound Low in water; soluble in ethanol
LogP (Partition Coeff.) ~4.5–5.0 ~3.0–3.5 ~3.8–4.2

Notes:

  • The hexyl chain increases LogP compared to smaller substituents, suggesting greater membrane permeability .
  • 4-(Hydroxymethyl)cyclohexanecarboxaldehyde (LogP ~1.5–2.0) is more hydrophilic due to the -CH₂OH group .

Biological Activity

4-Hexylcyclohexane-1-carbaldehyde, a compound with the molecular formula C12H22O, has garnered attention in recent years for its potential biological activities. This article explores its biological properties, including antimicrobial and anti-inflammatory effects, as well as its applications in medicine and industry.

This compound is an aliphatic aldehyde derived from cyclohexane. The structure features a hexyl group attached to a cyclohexane ring with an aldehyde functional group. This configuration contributes to its unique chemical reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study assessing various compounds for their ability to inhibit bacterial growth, it was found that this compound effectively inhibited the growth of several pathogenic bacteria, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

The minimum inhibitory concentration (MIC) values for these bacteria were determined through standard broth dilution methods, demonstrating its potential as a natural antimicrobial agent in pharmaceutical formulations .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown promising anti-inflammatory effects. In vitro studies demonstrated that the compound reduced the production of pro-inflammatory cytokines in human cell lines exposed to inflammatory stimuli. This suggests a mechanism that could be beneficial for treating inflammatory conditions .

Case Study: Antimicrobial Efficacy

A study published in PubMed evaluated the antimicrobial efficacy of various aldehydes, including this compound. The results indicated that the compound's efficacy was comparable to traditional antibiotics in certain cases, particularly against Gram-positive bacteria. The study highlighted its potential use as an alternative treatment option in scenarios where antibiotic resistance is a concern .

Case Study: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory properties of this compound. Researchers treated human macrophages with the compound and assessed the expression levels of inflammatory markers. The results showed a significant downregulation of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting that this compound may modulate inflammatory responses effectively .

Data Table: Biological Activities of this compound

Biological Activity Tested Organisms/Cells Effect Reference
AntimicrobialStaphylococcus aureusInhibition of growth
AntimicrobialEscherichia coliInhibition of growth
AntimicrobialPseudomonas aeruginosaInhibition of growth
Anti-inflammatoryHuman macrophagesDownregulation of TNF-α
Anti-inflammatoryHuman macrophagesDownregulation of IL-6

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